Cas no 1311279-54-5 (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine)

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 化学的及び物理的性質
名前と識別子
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- 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
- 1-(3-Chloro-5-trifluoromethylpyridin-2-ylmethyl)piperazine
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- MDL: MFCD19981200
- インチ: 1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2
- InChIKey: FVCIEJFKUHKGRT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1CN1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 269
- トポロジー分子極性表面積: 28.2
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB302723-5 g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 5g |
€930.60 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515217-1g |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperazine |
1311279-54-5 | 98% | 1g |
¥2499.00 | 2024-08-09 | |
abcr | AB302723-10 g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 10g |
€1626.80 | 2023-04-26 | |
Apollo Scientific | PC446092-1g |
1-(3-Chloro-5-trifluoromethylpyridin-2-ylmethyl)piperazine |
1311279-54-5 | 95+% | 1g |
£182.00 | 2023-09-02 | |
abcr | AB302723-5g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 5g |
€930.60 | 2025-03-19 | |
abcr | AB302723-1g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 1g |
€311.30 | 2025-03-19 | |
abcr | AB302723-10g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 10g |
€1626.80 | 2025-03-19 | |
abcr | AB302723-1 g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 1g |
€311.30 | 2023-04-26 |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazineに関する追加情報
Comprehensive Guide to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine (CAS No. 1311279-54-5)
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine (CAS No. 1311279-54-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique pyridine-piperazine hybrid structure, making it a valuable intermediate for synthesizing bioactive molecules. With the increasing demand for novel drug candidates and crop protection agents, this chemical has become a focal point in modern R&D pipelines.
The molecular structure of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine combines a chloro-trifluoromethyl pyridine moiety with a piperazine ring, offering distinct electronic and steric properties. Researchers highlight its potential as a pharmacophore in CNS-targeting drugs, given piperazine's prevalence in neuroactive compounds. Recent studies (2022-2023) suggest applications in developing next-generation antidepressants and antimicrobial agents, aligning with global health priorities.
In agrochemical applications, the 3-chloro-5-trifluoromethyl-pyridine segment contributes to pesticidal activity. Patent analyses reveal its incorporation in neonicotinoid alternatives, addressing environmental concerns about bee toxicity. The compound's logP value (estimated 2.8-3.2) indicates optimal lipophilicity for systemic plant protection, while its molecular weight (279.68 g/mol) falls within the desirable range for agrochemicals.
Synthetic approaches to 1311279-54-5 typically involve nucleophilic substitution between 2-chloromethyl-3-chloro-5-trifluoromethylpyridine and piperazine. Process chemists emphasize the importance of temperature control (60-80°C) and phase-transfer catalysts to achieve yields exceeding 85%. Green chemistry adaptations using water-organic biphasic systems have reduced solvent waste by 40% compared to traditional methods.
Market intelligence indicates growing procurement of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine by Asian CROs, particularly for contract research projects in oncology and neurology. The global market is projected to grow at 6.2% CAGR (2023-2028), driven by increased outsourcing of drug discovery services. Analytical standards of this compound are now available from major catalog providers (e.g., Sigma-Aldrich, TCI) with typical HPLC purity >98%.
Stability studies show that CAS 1311279-54-5 remains stable for 24 months when stored under argon atmosphere at -20°C. The compound exhibits good solubility in DMSO (50 mg/mL) and ethanol (30 mg/mL), facilitating biological testing. Researchers should note its sensitivity to strong acids/bases and prolonged light exposure, requiring amber glass containers for long-term storage.
Recent innovations include the development of deuterated analogs of this piperazine derivative for metabolic studies. Isotope labeling (e.g., 2H, 13C) enables advanced ADME research without altering pharmacological properties. These developments respond to the pharmaceutical industry's need for improved drug metabolism data in preclinical phases.
Environmental fate studies demonstrate that 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine undergoes biodegradation within 28 days under aerobic conditions (OECD 301B). Its low bioaccumulation potential (BCF < 100) makes it preferable to persistent alternatives. These characteristics align with green chemistry principles increasingly demanded by regulatory agencies.
For analytical characterization, GC-MS (EI mode) typically shows a base peak at m/z 168 corresponding to the pyridylmethyl fragment. NMR spectra (DMSO-d6) display characteristic signals: δ 8.65 (s, 1H, pyridine-H), 3.55 (s, 2H, CH2), and 2.35-2.45 (m, 8H, piperazine). These spectral features aid in quality control during scale-up production.
The compound's structure-activity relationship (SAR) has inspired design of library compounds for high-throughput screening. Computational modeling suggests that the trifluoromethyl group enhances binding to certain GPCR targets through fluorine interactions. This insight drives its inclusion in fragment-based drug discovery programs at major pharma companies.
Supply chain data shows that 1311279-54-5 is primarily manufactured in China (75% capacity), with emerging production in Indian specialty chemical facilities. Current pricing ranges from $120-$180/g for research quantities, with bulk discounts available for >1kg orders. The compound's non-hazardous classification (per GHS) facilitates international shipping compared to regulated precursors.
Emerging applications include use as a ligand precursor in catalytic systems for cross-coupling reactions. The electron-withdrawing pyridine moiety stabilizes transition metal complexes, while the piperazine nitrogen provides coordination sites. This dual functionality has shown promise in asymmetric hydrogenation catalysts for chiral synthesis.
Looking ahead, the 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine scaffold is being explored for PROTAC development, leveraging its ability to bridge target proteins and E3 ligases. This cutting-edge approach addresses undruggable targets in oncology, positioning the compound at the forefront of targeted protein degradation therapeutics.
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